molecular formula C13H17F2NO4S2 B2996244 2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide CAS No. 1798489-65-2

2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide

Cat. No.: B2996244
CAS No.: 1798489-65-2
M. Wt: 353.4
InChI Key: YPMRWDQPNHCSEB-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a difluoromethylsulfonyl group at the 2-position and a complex N-alkyl chain containing hydroxy, methylthio, and branched methyl groups. The difluoromethylsulfonyl moiety likely enhances electrophilicity and metabolic stability, while the hydroxy and methylthio groups may influence solubility and redox properties.

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO4S2/c1-13(18,8-21-2)7-16-11(17)9-5-3-4-6-10(9)22(19,20)12(14)15/h3-6,12,18H,7-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMRWDQPNHCSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1S(=O)(=O)C(F)F)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Spectroscopic and Tautomeric Properties

  • IR Spectroscopy: The target’s benzamide C=O stretch is expected near 1660–1680 cm⁻¹, consistent with hydrazinecarbothioamides in .
  • NMR Analysis :

    • The methylthio group (SCH₃) in the target compound would produce a singlet near δ 2.1–2.3 ppm in 1H NMR, distinct from the methoxy signals (δ 3.3–3.7 ppm) in mepronil .

Comparative Data Table

Compound Key Substituents Functional Groups Applications IR/NMR Features
Target Compound 2-(difluoromethylsulfonyl), hydroxy, SCH₃ Benzamide, sulfonyl, thioether Under investigation C=O: ~1680 cm⁻¹; SCH₃: δ 2.1–2.3 ppm
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, N,O-bidentate chain Benzamide, hydroxy Metal catalysis NH: 3150–3319 cm⁻¹; X-ray confirmed
Mepronil 3-(1-methylethoxy)phenyl Benzamide, ether Fungicide C-O-C: ~1250 cm⁻¹
Sulfentrazone Difluoromethyl, triazole, sulfonamide Triazole, sulfonamide Herbicide C-F: ~1100 cm⁻¹; NH: ~3300 cm⁻¹

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